N~4~-(4-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Methoxyphenyl)-N⁶-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- N⁶-substitution: A 2-(morpholin-4-yl)ethyl chain, introducing a morpholine ring known for enhancing solubility and bioactivity in medicinal chemistry .
- Core structure: The pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design due to its planar aromatic system and hydrogen-bonding capacity .
Properties
Molecular Formula |
C24H27N7O2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H27N7O2/c1-32-20-9-7-18(8-10-20)27-22-21-17-26-31(19-5-3-2-4-6-19)23(21)29-24(28-22)25-11-12-30-13-15-33-16-14-30/h2-10,17H,11-16H2,1H3,(H2,25,27,28,29) |
InChI Key |
UJOHYYSFWJUGJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
The reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate in methanol at 0–20°C yields 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This method leverages the nucleophilic attack of hydrazine on the formyl group, followed by intramolecular cyclization to form the pyrazole ring. Modifications include substituting the dichloro-pyrimidine precursor with a phenyl-substituted derivative to introduce the 1-phenyl group early in the synthesis.
Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with nitriles in dioxane under HCl gas, producing pyrazolo[3,4-d]pyrimidin-4(5H)-ones. While this method primarily yields 4-oxo derivatives, subsequent chlorination (e.g., using POCl₃) converts the oxo group to a chloro substituent, enabling further amination.
Functionalization at Position 4: N⁴-(4-Methoxyphenyl) Substitution
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with 4-methoxyphenylamine. This step requires careful optimization to ensure regioselectivity and avoid dimerization.
Amination Under Basic Conditions
Heating 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine with 4-methoxyphenylamine in n-butanol at 120°C for 12–24 hours in the presence of catalytic p-toluenesulfonic acid (p-TsOH) achieves substitution at position 4. The electron-donating methoxy group enhances the nucleophilicity of the amine, facilitating displacement of the chloride.
Key Parameters
Palladium-Catalyzed Coupling
For less reactive amines, Buchwald-Hartwig coupling using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C provides an alternative route. This method is advantageous for sterically hindered amines but incurs higher costs.
Functionalization at Position 6: N⁶-[2-(Morpholin-4-yl)ethyl] Substitution
The 6-chloro substituent is replaced with 2-(morpholin-4-yl)ethylamine via a two-step process involving protection and deprotection to prevent side reactions.
Protection of the Morpholinoethylamine
The primary amine group of 2-(morpholin-4-yl)ethylamine is protected with tert-butyloxycarbonyl (Boc) using Boc₂O in THF/water (Scheme 1). This step prevents undesired reactions during subsequent substitutions.
Protection Conditions
NAS at Position 6
The Boc-protected amine reacts with the 6-chloro intermediate in DMF at 100°C for 8 hours, followed by deprotection using TFA in dichloromethane to yield the final substituent.
Deprotection Conditions
Optimization and Alternative Approaches
Solvent and Catalytic Systems
Regioselectivity Challenges
The use of directing groups (e.g., nitro at position 3) improves regioselectivity during amination, as demonstrated in analogous pyrazolopyrimidine syntheses.
Characterization and Analytical Data
Spectral Data
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antitumor Properties
Research indicates that compounds similar to N~4~-(4-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit potent antitumor activity. For instance, compounds with similar pyrazolo-pyrimidine scaffolds have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. A study reported that certain derivatives were significantly more potent than existing standards in inhibiting tumor growth in vivo models .
Cancer Therapy
Given its biological activity, this compound holds promise as a therapeutic agent in oncology. Its ability to inhibit tumor growth and angiogenesis positions it as a candidate for further development into anticancer drugs.
Potential for Combination Therapies
The compound's mechanisms suggest it could be effectively used in combination with other therapies to enhance overall efficacy. For instance, combining it with traditional chemotherapeutics or targeted therapies could potentially overcome resistance mechanisms commonly observed in cancer treatment.
Case Studies and Research Findings
Several studies have explored the effectiveness of pyrazolo-pyrimidine derivatives in preclinical models:
- VEGFR Inhibition : A series of related compounds demonstrated significant inhibition of VEGFR signaling pathways, correlating with reduced tumor growth in xenograft models .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 and A549) revealed that these compounds induce apoptosis and inhibit proliferation effectively .
- Structure–Activity Relationships : Investigations into the structural modifications of pyrazolo-pyrimidines have helped identify key functional groups responsible for enhanced biological activity .
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:
*Calculated based on molecular formula.
Key Research Findings
Morpholine Substituents : Morpholine at N⁶ improves aqueous solubility and metabolic stability compared to alkyl chains .
Substituent Position : N⁴-aryl groups (e.g., 4-methoxyphenyl) enhance target binding affinity, while N⁶-morpholinyl groups optimize pharmacokinetics .
Synthetic Challenges : Bulky N⁶ substituents (e.g., cyclohexenyl ) reduce yields due to steric hindrance during nucleophilic attack.
Biological Activity
N~4~-(4-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also referred to as G932-0744, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative effects and mechanisms of action.
Chemical Structure
The molecular formula of G932-0744 is , and its structure is characterized by a pyrazolo-pyrimidine core with various substituents that enhance its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that G932-0744 exhibits significant antiproliferative activity against various cancer cell lines. The compound was evaluated for its effects on:
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- K562 (chronic myeloid leukemia)
- MCF-7 (human breast cancer)
Table 1: Antiproliferative Activity of G932-0744
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 5.2 | Induction of apoptosis via caspase activation |
| K562 | 3.8 | Inhibition of cell cycle progression |
| MCF-7 | 4.5 | Modulation of apoptotic pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency across different cancer types .
G932-0744's biological activity is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death. Specifically, it promotes the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis .
- Cell Cycle Arrest : G932-0744 has been shown to halt the cell cycle, particularly at the G1/S transition, thereby preventing proliferation .
- Inhibition of Oncogenic Pathways : The compound may interfere with key signaling pathways involved in tumor growth and survival, although specific targets remain to be fully elucidated.
Case Studies
Several case studies have investigated the efficacy of G932-0744 in preclinical models:
- In Vivo Studies : In xenograft models of human leukemia, treatment with G932-0744 resulted in significant tumor regression compared to control groups, supporting its potential as an anticancer agent .
- Combination Therapies : Research has indicated that G932-0744 may enhance the efficacy of established chemotherapeutic agents when used in combination, suggesting a synergistic effect that could improve treatment outcomes for patients .
Q & A
Q. What are the key synthetic strategies for this compound, and how are intermediates purified?
The synthesis involves multi-step reactions, starting with a pyrazolo[3,4-d]pyrimidine core functionalized via nucleophilic substitution. For example, the N⁶-morpholinoethyl group is introduced using 2-(morpholin-4-yl)ethylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Critical steps include temperature-controlled coupling (60–80°C) and purification via column chromatography or recrystallization from ethanol/acetonitrile mixtures. Intermediate purity is validated by TLC and HPLC .
Q. How is the molecular structure confirmed post-synthesis?
X-ray crystallography is preferred for absolute configuration determination, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate substituent integration and molecular weight. For example, the methoxyphenyl group shows characteristic aromatic proton signals at δ 6.8–7.3 ppm, and the morpholinoethyl moiety displays distinct methylene peaks (δ 2.5–3.5 ppm) in ¹H NMR .
Q. What primary biological targets are associated with this compound?
The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs), validated via kinase inhibition assays (e.g., ADP-Glo™). Half-maximal inhibitory concentrations (IC₅₀) are typically measured at <100 nM for CDK2/4/6, with selectivity assessed against a panel of 50+ kinases .
Advanced Research Questions
Q. How can green chemistry principles optimize synthesis efficiency?
Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) and improves yields (15–20% increase). Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) minimizes environmental impact. Continuous flow systems enhance reproducibility and scalability .
Q. What methodologies resolve conflicting data in kinase inhibition studies?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration). Address this by standardizing assays using a fixed ATP level (e.g., 10 µM) and employing orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .
Q. How to assess binding specificity to CDK isoforms?
Use isoform-specific inhibitors (e.g., roscovitine for CDK2) in competitive binding assays. Pair this with molecular docking simulations (AutoDock Vina) to analyze binding pocket interactions. For example, the morpholinoethyl group may form hydrogen bonds with CDK2’s Lys33, while the methoxyphenyl moiety engages in hydrophobic interactions .
Q. What structural modifications enhance selectivity for CDK4 over CDK6?
Replace the 4-methoxyphenyl group with a 3-chlorophenyl substituent to exploit CDK4’s larger hydrophobic pocket. SAR studies show a 5-fold increase in CDK4 selectivity (IC₅₀ = 12 nM vs. CDK6 IC₅₀ = 60 nM) with this modification .
Q. How to design experiments to study off-target effects in cellular models?
Perform kinome-wide profiling (Eurofins KinaseProfiler™) and transcriptomic analysis (RNA-seq) on treated cell lines. For example, off-target MAPK pathway activation can be detected via phosphoproteomic arrays and mitigated by adjusting the N⁶-substituent’s steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
